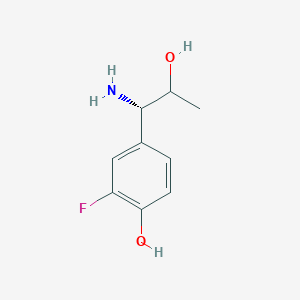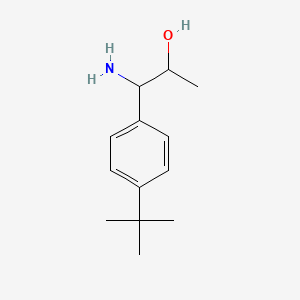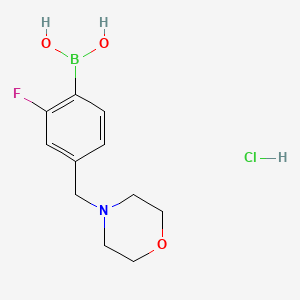
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative with a molecular formula of C11H15BFNO3·HCl. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride typically involves the reaction of 2-fluoro-4-(morpholinomethyl)phenylboronic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride has several scientific research applications:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those requiring biaryl structures.
Material Science: Employed in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: Utilized in the study of boron-containing compounds and their interactions with biological systems.
Mécanisme D'action
The primary mechanism of action for 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis.
4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride: A related compound with a pinacol ester group, used in similar coupling reactions.
Uniqueness
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in coupling reactions. The presence of the morpholinomethyl group can also impart unique electronic and steric properties, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C11H16BClFNO3 |
|---|---|
Poids moléculaire |
275.51 g/mol |
Nom IUPAC |
[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H |
Clé InChI |
QCVVUBPDKBVDTF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
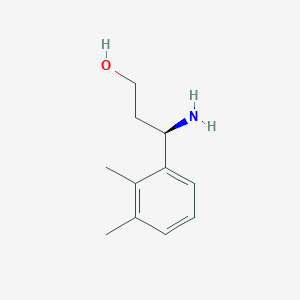

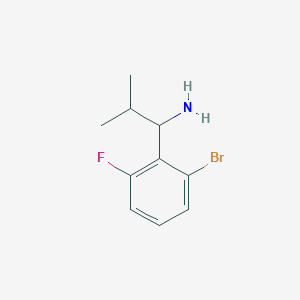
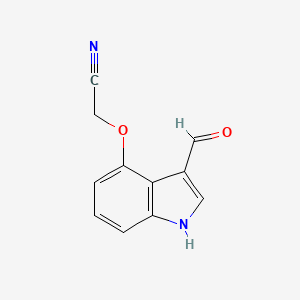



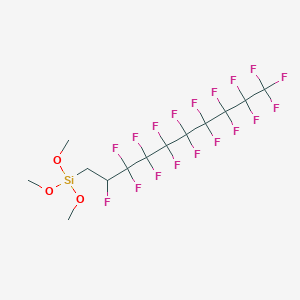
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
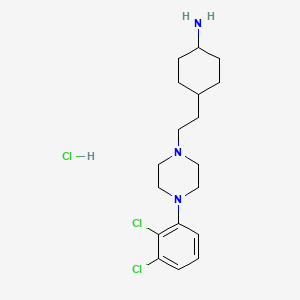
![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
